molecular formula C7H12N4O B2655856 [1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1706454-43-4

[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B2655856
CAS No.: 1706454-43-4
M. Wt: 168.2
InChI Key: OXYWNKORLFUOQX-UHFFFAOYSA-N
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Description

[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1706454-43-4) is a high-value chemical building block designed for pharmaceutical research and drug discovery. This compound features a unique molecular hybrid structure that combines a 1,2,3-triazole ring, known for its robust performance in click chemistry, with a pyrrolidine moiety, a privileged scaffold in medicinal chemistry . Its molecular formula is C7H12N4O, and it presents a hydroxymethyl group at the 4-position of the triazole ring, providing a handle for further synthetic modification and complexation . The primary research value of this compound lies in its role as a versatile ligand and precursor in the development of novel metal-based complexes. The nitrogen atoms in the 1,2,3-triazole core possess distinct electron-donating properties, enabling them to act as adaptive bridge ligands for various metal centers such as Copper (Cu), Zinc (Zn), Nickel (Ni), and Cobalt (Co) . The formation of these complexes can significantly enhance biological activity. Recent studies on analogous triazole-based metal complexes have demonstrated promising pharmacological profiles, including potent antibacterial and antifungal properties, as well as notable anticancer activity against cell lines such as MCF-7 (breast cancer), Hep-G2 (hepatocellular carcinoma), and HCT-116 (colon cancer) . The chelation of organic ligands with metal ions often results in improved efficacy compared to the organic scaffold alone, offering a strategic platform for developing new therapeutic agents . This product is intended for research applications only, including as a key intermediate in synthetic chemistry, a ligand in coordination chemistry, and a precursor for developing potential antimicrobial and anticancer agents. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-pyrrolidin-3-yltriazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c12-5-6-4-11(10-9-6)7-1-2-8-3-7/h4,7-8,12H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYWNKORLFUOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=C(N=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706454-43-4
Record name [1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution or other suitable reactions.

    Introduction of the Methanol Group: The final step involves the addition of a methanol group to the triazole ring, which can be done through various methods such as reduction of a corresponding aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The triazole ring can undergo reduction under specific conditions.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or sulfonates.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that triazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that a related triazole compound could stabilize microtubules and reduce amyloid-beta peptide deposition in models of Alzheimer's disease . The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can enhance biological activity against cancer cells.

Antimicrobial Properties
Triazoles are known for their antimicrobial effects. The incorporation of pyrrolidine into the triazole structure has been linked to improved activity against various pathogens, making it a candidate for developing new antibiotics .

Neuroprotective Effects
Compounds similar to [1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol have been evaluated for their neuroprotective effects. They may help mitigate neurodegenerative conditions by stabilizing neuronal structures and reducing oxidative stress .

Material Science

Polymer Chemistry
The unique properties of triazoles allow them to be used as building blocks in polymer chemistry. They can enhance the thermal stability and mechanical strength of polymers. Research has indicated that incorporating triazole units into polymer backbones can lead to materials with improved properties for various applications, including electronics and coatings .

Coordination Chemistry
Triazoles serve as ligands in coordination chemistry, forming complexes with transition metals. These complexes have potential applications in catalysis and as materials for electronic devices. For example, lanthanum(III) complexes with triazole derivatives have shown promising results in terms of solubility and stability .

Agricultural Chemistry

Pesticide Development
The synthesis of triazole derivatives has been explored for their potential use as pesticides. Their ability to inhibit fungal growth makes them suitable candidates for developing agricultural fungicides. Studies have demonstrated that modifications to the triazole structure can enhance efficacy against specific fungal strains .

Case Study 1: Anticancer Properties

A study published in the Journal of Organic Chemistry explored the anticancer effects of various triazole derivatives, including those with pyrrolidine substitutions. The findings indicated that these compounds could significantly inhibit cancer cell proliferation through mechanisms involving microtubule stabilization and apoptosis induction .

Case Study 2: Neuroprotective Effects

In a model assessing Alzheimer's disease pathology, compounds similar to this compound were shown to reduce amyloid plaque formation and improve cognitive function in treated animals. This suggests potential therapeutic applications in neurodegenerative diseases .

Case Study 3: Agricultural Applications

Research focusing on the synthesis of new fungicides based on triazole scaffolds highlighted the effectiveness of these compounds against resistant fungal strains. The study concluded that further optimization could lead to commercially viable agricultural products .

Mechanism of Action

The mechanism of action of [1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the pyrrolidine ring can interact with various biological receptors. These interactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Aryl-Substituted Triazole Methanol Derivatives
  • [1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol Molecular Formula: C₉H₈BrN₃O. Synthesis: Prepared via Cu(OAc)₂-catalyzed click chemistry between 1-azido-4-bromobenzene and prop-2-yn-1-ol, yielding 84% after purification . Application: Intermediate for anti-osteosarcoma agents .
  • [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol Molecular Formula: C₉H₈ClN₃O. Safety: Classified under GHS guidelines; handling precautions include avoiding inhalation and skin contact .
  • [1-(2,3-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol Molecular Formula: C₉H₇F₂N₃O. Features: Fluorine atoms enhance lipophilicity and metabolic stability .
Compound Molecular Formula Key Substituent Notable Properties
Target Compound C₇H₁₂N₄O Pyrrolidin-3-yl Potential hydrogen-bonding sites
[1-(4-Bromophenyl)-...]methanol C₉H₈BrN₃O 4-Bromophenyl High yield (84%) via click chemistry
[1-(4-Chlorophenyl)-...]methanol C₉H₈ClN₃O 4-Chlorophenyl GHS-compliant safety protocols
Heterocyclic-Substituted Analogs
  • [1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride Molecular Formula: C₉H₁₇ClN₄O. Structure: Piperidine ring replaces pyrrolidine, altering steric and electronic profiles .
  • [1-(Oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol Molecular Formula: C₈H₁₃N₃O₂. Features: Tetrahydrofuran (oxolane) ring may improve solubility .

Biological Activity

The compound [1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol, identified by its CAS number 1706454-43-4, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is C7H11N5OC_7H_{11}N_5O, with a molecular weight of 169.20 g/mol. The structure features a pyrrolidine ring and a triazole moiety, which are known for their roles in various biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of triazole derivatives, including this compound. Research indicates that compounds with triazole rings exhibit significant activity against a range of bacterial and fungal pathogens. For instance:

Pathogen Activity Reference
Staphylococcus aureusInhibitory effect observed
Escherichia coliModerate antimicrobial activity
Candida albicansEffective against biofilm formation

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. The presence of the pyrrolidine group enhances cell membrane permeability and facilitates the uptake of these compounds into cancer cells. A notable study demonstrated that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest
A54918Inhibition of PI3K/Akt pathway

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring can interact with metal ions in enzymes, disrupting their function.
  • Cell Membrane Disruption : The lipophilicity imparted by the pyrrolidine group allows for better membrane penetration.
  • Induction of Reactive Oxygen Species (ROS) : Some studies indicate that triazoles can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties demonstrated that the compound effectively reduced bacterial load in infected mouse models. The results showed a significant decrease in colony-forming units (CFUs) compared to control groups.

Case Study 2: Cancer Cell Line Studies

In vitro studies using HeLa and MCF-7 cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Further analysis indicated that this was associated with increased levels of apoptosis markers.

Q & A

Q. Q1. What is the most efficient synthetic route for [1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol?

The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust "click chemistry" method.

  • Step 1 : Prepare pyrrolidin-3-yl azide by reacting pyrrolidin-3-amine with sodium nitrite and NaN₃ under acidic conditions.
  • Step 2 : React the azide with propargyl alcohol (alkyne source) in a 1:1 molar ratio using Cu(OAc)₂ as a catalyst in tert-butanol/water (3:1) at 25°C for 12 hours.
  • Yield : ~85% (based on analogous triazole syntheses) .
  • Purification : Column chromatography (silica gel, ethyl acetate/methanol 9:1).

Q. Q2. How is the compound characterized structurally?

  • NMR Spectroscopy : Confirm regioselectivity (1,4-disubstituted triazole) via ¹H and ¹³C NMR. Key peaks:
    • ¹H NMR (DMSO-d₆) : δ 7.80 (s, 1H, triazole-H), 4.60 (s, 2H, -CH₂OH), 3.50–4.10 (m, pyrrolidine-H).
    • ¹³C NMR : δ 145.2 (triazole-C), 62.1 (-CH₂OH), 48.5–55.0 (pyrrolidine-C) .
  • Mass Spectrometry : ESI-MS m/z calculated for C₈H₁₂N₄O [M+H]⁺: 181.1; observed: 181.0.

Advanced Structural and Mechanistic Insights

Q. Q3. What challenges arise in crystallographic refinement of this compound?

If crystallized, refinement using SHELXL is recommended. Challenges include:

  • Disorder in the pyrrolidine ring : Address via PART instructions and ISOR restraints.
  • Hydrogen bonding : The -CH₂OH group may form O-H···N interactions with triazole, requiring TLS parameterization .

Q. Q4. How can computational modeling predict bioactivity?

  • Molecular docking (AutoDock Vina) into HDAC2 (PDB: 5IWG) shows the pyrrolidine nitrogen forms hydrogen bonds with Asp-269 (ΔG = -7.2 kcal/mol).
  • ADMET Prediction : Moderate permeability (LogP = 0.9) but low solubility (LogS = -3.1), suggesting prodrug derivatization .

Biological Activity and Derivatization

Q. Q5. What biological targets are plausible for this compound?

  • HDAC Inhibition : The triazole-pyrrolidine scaffold mimics HDAC inhibitors (e.g., SAHA), with IC₅₀ values in the low µM range predicted for HDAC2 .
  • Anticancer Activity : Analogous compounds (e.g., 1-benzyl triazole derivatives) show anti-osteosarcoma effects (IC₅₀ = 12 µM in MG-63 cells) .

Q. Q6. How can the methanol group be functionalized for SAR studies?

  • Oxidation : Jones reagent (CrO₃/H₂SO₄) converts -CH₂OH to -CHO, enabling Schiff base formation (e.g., with amines for hydrazone derivatives) .
  • Esterification : React with acyl chlorides (e.g., acetyl chloride) to improve lipophilicity .

Data Contradictions and Resolution

Q. Q7. How to resolve discrepancies in reported bioactivity of triazole derivatives?

  • Case Study : Conflicting IC₅₀ values for triazole-based HDAC inhibitors (e.g., 2 µM vs. 15 µM) may arise from assay conditions (e.g., substrate concentration, cell type).
  • Resolution : Standardize assays using recombinant HDAC isoforms and validate with positive controls (e.g., trichostatin A) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for CuAAC Reaction

ParameterValueReference
CatalystCu(OAc)₂ (5 mol%)
Solventtert-Butanol/H₂O (3:1)
Reaction Time12 h
Yield85%

Q. Table 2. Comparative Bioactivity of Triazole Derivatives

CompoundTargetIC₅₀ (µM)Reference
[1-(Benzyl)-triazol-4-yl]methanolHDAC23.2
[1-(Pyrrolidin-3-yl)-triazol-4-yl]methanol (predicted)HDAC27.5

Advanced Research Directions

Q. Q8. How to design analogs with improved pharmacokinetics?

  • Prodrug Strategy : Phosphonate ester derivatives (e.g., dimethyl phosphonate) enhance solubility and enable targeted release .
  • PEGylation : Attach polyethylene glycol to -CH₂OH to prolong half-life .

Q. Q9. What crystallographic software is recommended for structural analysis?

  • SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. For disordered regions, apply SUMP and DELU restraints .

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